molecular formula C20H18O2 B147130 5,6-dimethyl-1,2-dihydrochrysene-1,2-diol CAS No. 139347-84-5

5,6-dimethyl-1,2-dihydrochrysene-1,2-diol

Cat. No.: B147130
CAS No.: 139347-84-5
M. Wt: 290.4 g/mol
InChI Key: CSMHMLMIHIBHMF-UHFFFAOYSA-N
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Description

5,6-dimethyl-1,2-dihydrochrysene-1,2-diol is a chemical compound with the molecular formula C20H18O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1,2-dihydrochrysene-1,2-diol typically involves the hydrogenation of chrysene derivatives. One common method includes the use of catalytic hydrogenation in the presence of palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to achieve the desired dihydro product.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Further reduction can lead to fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5,6-dimethyl-1,2-dihydrochrysene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1,2-dihydrochrysene-1,2-diol involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its diol functionality can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chrysene: The parent compound, a polycyclic aromatic hydrocarbon.

    1,2-Dihydroxychrysene: A hydroxylated derivative with similar structural features.

    5,6-Dimethylchrysene: A methylated derivative with comparable properties.

Uniqueness

5,6-dimethyl-1,2-dihydrochrysene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

139347-84-5

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

5,6-dimethyl-1,2-dihydrochrysene-1,2-diol

InChI

InChI=1S/C20H18O2/c1-11-12(2)19-15(14-6-4-3-5-13(11)14)7-8-17-16(19)9-10-18(21)20(17)22/h3-10,18,20-22H,1-2H3

InChI Key

CSMHMLMIHIBHMF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C

Canonical SMILES

CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C

Synonyms

1,2-DDDC
1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene
1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1R-trans
1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1S-trans
1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, trans(+-)

Origin of Product

United States

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